![molecular formula C27H39NO4 B023670 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol CAS No. 402616-41-5](/img/structure/B23670.png)
2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For example, improved synthesis methods for 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride, a compound with a similar structure, have been developed to enhance efficiency and convenience. These methods involve several steps starting from basic materials like benzene or benzyl chloride and 1-bromo-heptane, achieving total yields of 12% to 22.5% (GU Zong-ru, 2006); (Li Song, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various analytical techniques like NMR, IR, and MS, providing insights into their complex architecture. For example, diastereoselective reactions and structural analyses have been conducted on compounds with similar frameworks, revealing detailed molecular insights (M. Madesclaire et al., 2006).
Chemical Reactions and Properties
The chemical behavior of 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol includes reactions with aromatic aldehydes, leading to the formation of novel compounds. Such reactions are crucial for extending the chemical versatility and applicability of the molecule in synthetic chemistry (Doria Voisin et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a significant role in determining the compound's suitability for various applications. While specific studies on 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol are limited, related research indicates the importance of these properties in materials science and chemistry (B. Kraiz et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for the compound's applications in chemistry and material science. Studies on similar molecules provide a foundation for understanding these properties, suggesting avenues for future research and application (Tsuneo Suzuki, 1985).
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
Research has focused on improving the synthesis of 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride (FTY-720), a compound with immunosuppressant properties. Through various chemical processes, researchers have developed more efficient and convenient synthetic routes, increasing yields and simplifying procedures. For example, one study achieved a total yield of 12% using benzene as the starting material through a 9-step synthesis process, while another study synthesized FTY-720 via 7 steps with a 22.5% yield, using benzyl chloride and 1-bromo-heptane as starting materials (GU Zong-ru, 2006); (Li Song, 2009).
Apoptosis Induction in Cancer Therapy
FTY720 has been studied for its ability to induce apoptotic cell death in T cells and several other cell lines, suggesting potential anticancer activity. Research indicates that FTY720 triggers distinct pathways of apoptosis, highlighting its role in the cleavage of caspases and suggesting the importance of mitochondria in FTY720-triggered cell death. This property positions FTY720 as a promising compound for cancer therapy due to its potent immunosuppressive and anticancer activities (M. Fujino et al., 2002).
Cytoprotective Effects in Multiple Sclerosis Therapy
FTY720 has shown promising therapeutic effects in multiple sclerosis (MS), a degenerative disease characterized by demyelination and oligodendrocyte death. It acts as an agonist for G protein-coupled receptors for sphingosine-1-phosphate, crucial in stimulating oligodendrocyte survival. Besides its immunosuppressive functions, FTY720 directly affects oligodendrocyte progenitors, promoting survival and, with neurotrophin-3 (NT-3), stimulating maturation. This suggests a dual benefit in MS therapy: protecting oligodendrocyte progenitors and enhancing remyelination (Rochelle P. Coelho et al., 2007).
Contributions to Material Science
The compound's derivatives have been explored in material science, particularly in synthesizing new plastics and fuel additives. For instance, research has focused on creating benzoate plasticizers for polyvinyl chloride based on by-products enriched with related alcohols, showcasing the versatility and potential industrial applications of derivatives of 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol in developing sustainable materials (I. O. Maydanova et al., 2020).
Zukünftige Richtungen
FTY720 is under development for the treatment of multiple sclerosis and prevention of solid organ transplant rejection . The drug’s effectiveness is likely due to a culmination of mechanisms involving reduction of autoreactive T cells, neuroprotective influence of FTY720-P in the CNS, and inhibition of inflammatory mediators in the brain .
Eigenschaften
IUPAC Name |
benzyl N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO4/c1-2-3-4-5-6-8-11-23-14-16-24(17-15-23)18-19-27(21-29,22-30)28-26(31)32-20-25-12-9-7-10-13-25/h7,9-10,12-17,29-30H,2-6,8,11,18-22H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZSMGMWROULJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461809 | |
| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester | |
CAS RN |
402616-41-5 | |
| Record name | Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




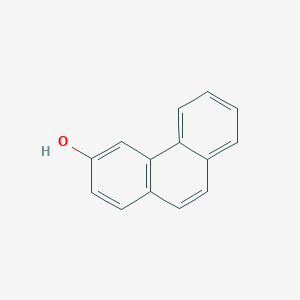

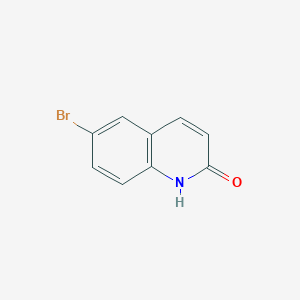
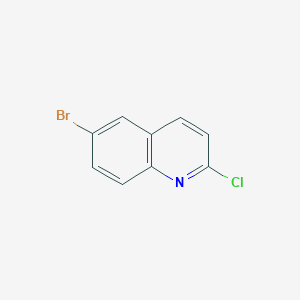
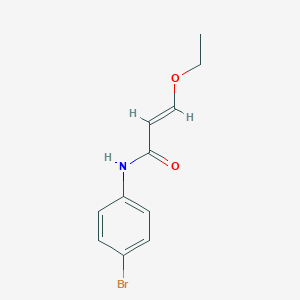

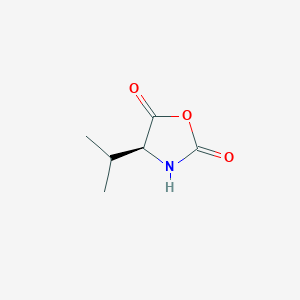


![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)
